molecular formula C15H12BrN3OS B1331935 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346597-22-6

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1331935
CAS No.: 346597-22-6
M. Wt: 362.2 g/mol
InChI Key: JTXDZJLIAVWZRX-UHFFFAOYSA-N
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Description

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound belonging to the 1,2,4-triazole class, a scaffold recognized for its diverse pharmacological potential. This specific molecule integrates a 1,2,4-triazole-3-thiol core substituted with a 3-bromophenoxymethyl group at the 5-position and a phenyl ring at the 4-position. The structure-activity relationship of such triazole-thiol derivatives has been investigated for various biological activities. Research indicates that analogous 1,2,4-triazole-3-thiol compounds demonstrate significant anticonvulsant properties in preclinical models. Furthermore, the 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of effects, including antimicrobial and antioxidant activities . The presence of the bromine atom on the phenoxy ring may influence the compound's lipophilicity and electronic distribution, potentially enhancing its ability to interact with biological targets such as enzymes or receptors. This compound serves as a valuable chemical intermediate and a key scaffold for researchers in medicinal chemistry and drug discovery, particularly for the synthesis and screening of new therapeutic agents targeting neurological disorders, infectious diseases, and oxidative stress-related conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-11-5-4-8-13(9-11)20-10-14-17-18-15(21)19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXDZJLIAVWZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146217
Record name 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346597-22-6
Record name 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346597-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazinecarbothioamides. One common method includes the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with aryl isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of alkaline media and specific temperature controls to ensure the desired product formation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

This compound belongs to the class of triazoles, which are known for their diverse biological activities. Research has demonstrated that triazole derivatives exhibit antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that triazole derivatives possess potent antimicrobial activity against a range of pathogens. For instance, compounds structurally related to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been tested for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the bromophenoxy group enhances the lipophilicity of the molecule, potentially improving its penetration into bacterial membranes and increasing its antibacterial efficacy .

Antifungal Activity

Triazoles are also widely recognized for their antifungal properties. The compound has been evaluated against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Such inhibition leads to cell death and has made triazoles a cornerstone in antifungal therapy .

Anticancer Properties

Recent studies have investigated the anticancer potential of triazole derivatives. For example, compounds similar to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol were screened against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity against these cancer cells .

Reaction with Isothiocyanates

One effective synthetic route involves reacting phenolic compounds with isothiocyanates to form thiourea intermediates followed by cyclization to yield the triazole ring structure. This method allows for the introduction of various functional groups that can modify biological activity .

Ultrasound-Assisted Synthesis

Recent advancements in synthetic methodologies include ultrasound-assisted techniques that enhance reaction rates and yields while reducing reaction times. This method has been particularly useful in synthesizing triazole derivatives with complex structures .

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of several triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibited significant activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound against HepG2 liver cancer cells. The investigation revealed that modifications at specific positions on the triazole ring could enhance cytotoxic effects significantly compared to unmodified analogs . This finding underscores the importance of structure-activity relationship (SAR) studies in drug design.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .

Biological Activity

5-[(3-Bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on various research studies.

Chemical Structure and Properties

The molecular formula of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is C16H14BrN5OSC_{16}H_{14}BrN_5OS with a molecular weight of approximately 396.27 g/mol. The compound features a triazole ring substituted with a bromophenyl group and a thiol functional group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazole derivatives, including 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
  • Case Studies :
    • A study reported that derivatives of triazoles demonstrated significant anti-proliferative activity against HepG2 liver cancer cells with IC50 values ranging from 13 to 28 µg/mL depending on the substituents on the triazole ring . This suggests that modifications in the structure can enhance or reduce anticancer efficacy.
CompoundCell LineIC50 (µg/mL)
6dHepG213.004
6eHepG228.399

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Research indicates that compounds similar to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal activities.

  • Antibacterial Effects : Triazoles have been shown to inhibit the growth of various pathogenic bacteria. For example, studies have demonstrated that certain triazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Effects : The compound's structure allows for interaction with fungal cell membranes, leading to disruption and cell death.

Anti-inflammatory Activity

Beyond its anticancer and antimicrobial properties, this compound also exhibits anti-inflammatory effects.

  • Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various substituents on the triazole ring:

  • Electron-Donating vs Electron-Withdrawing Groups : Compounds with electron-donating groups at specific positions on the phenyl ring tend to exhibit enhanced biological activities compared to those with electron-withdrawing groups .

Q & A

Q. What are the standard synthetic routes for synthesizing 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclicization. A common route involves:

Hydrazinolysis : Reacting ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form a hydrazide intermediate.

Nucleophilic Addition : Treating the hydrazide with phenyl isothiocyanate under basic conditions to generate a thiocarbamoyl intermediate.

Cyclization : Alkaline heterocyclicization (e.g., using NaOH) to form the triazole-thiol core.

Functionalization : Introducing the 3-bromophenoxymethyl group via alkylation with 3-bromophenoxymethyl bromide .
Key purification steps include recrystallization (DMF/ethanol) and thin-layer chromatography (TLC) monitoring .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.8–4.2 ppm) and confirms substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺ at m/z 392–395 for brominated derivatives) .
  • Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve alkylation efficiency of the triazole-thiol core?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6–12 hours conventionally) and enhances yield (75–90%) by using controlled microwave irradiation (100–150°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity .
  • Catalytic Bases : Potassium carbonate (K₂CO₃) or triethylamine (TEA) facilitates deprotonation of the thiol group, accelerating alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) removes unreacted alkylating agents .

Q. How can molecular docking studies be integrated into evaluating biological activity?

  • Methodological Answer :

Target Selection : Identify biological targets (e.g., bacterial enzymes, antioxidant pathways) based on structural analogs (e.g., morpholine-linked triazoles) .

Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-thiol and active sites (e.g., hydrogen bonding with 3-bromophenoxy groups) .

Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from antimicrobial assays .

Data Interpretation : Address discrepancies (e.g., high docking scores but low bioactivity) by assessing compound purity or solvent effects in assays .

Q. How should researchers resolve contradictions in reported bioactivity data for triazole-thiol derivatives?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥98% purity threshold) to rule out impurities affecting bioactivity .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C for bacterial assays) .
  • Structural Confirmation : Re-examine NMR/MS data to ensure correct substituent positioning (e.g., 3-bromo vs. 4-bromo isomers) .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers .

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